molecular formula C10H12N2O3 B2879687 Phg-gly-OH CAS No. 134624-91-2

Phg-gly-OH

Cat. No.: B2879687
CAS No.: 134624-91-2
M. Wt: 208.217
InChI Key: LJXOMNKURQBXLP-VIFPVBQESA-N
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Description

Phg-Gly-OH (phenylglycyl-glycine) is a dipeptide composed of phenylglycine (Phg) and glycine (Gly) linked via a peptide bond. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol (calculated from constituent amino acids, accounting for water loss during bond formation) . This compound is cataloged under CAS No. 134624-91-2 and is typically used in peptide synthesis and biomedical research due to its structural simplicity and modifiable functional groups . The phenyl group in phenylglycine contributes to hydrophobic interactions, while glycine enhances flexibility, making this compound a versatile building block in supramolecular chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phg-gly-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically employs protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) to protect the amino groups during the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often optimize reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phg-gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenylglycine derivatives, while reduction of the carboxyl group can produce alcohols .

Mechanism of Action

The mechanism of action of Phg-gly-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various biochemical processes. The phenylglycine moiety can participate in aromatic interactions, while the glycine residue provides flexibility to the peptide chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-D-Phg-OH (D-Phenylglycine)

  • CAS No.: 875-74-1
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol .
  • Key Differences: H-D-Phg-OH is a single amino acid (D-enantiomer of phenylglycine), lacking the glycine moiety present in Phg-Gly-OH. Applications: Primarily used as a chiral building block in asymmetric synthesis and antibiotic production (e.g., semisynthetic penicillins) . Solubility: More soluble in polar organic solvents compared to dipeptides like this compound due to its smaller size .

Fmoc-Gly-Gly-Phe-OH

  • CAS No.: 160036-44-2
  • Molecular Formula : C₂₈H₂₇N₃O₆
  • Molecular Weight : 501.53 g/mol .
  • Key Differences :
    • A tripeptide with an Fmoc (fluorenylmethyloxycarbonyl) protecting group, enhancing stability during solid-phase synthesis.
    • Applications: Used in antibody-drug conjugates (ADCs) as a degradable linker, leveraging its enzymatic cleavage properties .
    • Structural Advantage: The Fmoc group allows selective deprotection, a feature absent in unprotected this compound.

Boc-L-Phe-Gly-Gly-OH

  • CAS No.: 103340-16-5
  • Molecular Formula : C₁₈H₂₅N₃O₆
  • Molecular Weight : 379.41 g/mol .
  • Key Differences :
    • A tripeptide with a Boc (tert-butoxycarbonyl) protecting group, offering alternative protection strategies compared to this compound.
    • Applications: Employed in peptide-based drug development for its controlled release and metabolic stability .

Functional and Application-Based Comparison

Role in Drug Development

  • This compound : Used in basic peptide research and as a model for studying hydrophobic interactions in self-assembling systems .
  • Fmoc-Gly-Gly-Phe-OH : Critical in ADC design due to its protease-sensitive backbone, enabling targeted drug release .
  • Boc-L-Phe-Gly-Gly-OH : Favored in prolonged-release formulations due to its resistance to premature enzymatic degradation .

Solubility and Handling

  • This compound : Moderate solubility in aqueous buffers; often requires co-solvents like DMSO for dissolution (inferred from similar dipeptides in ).
  • H-D-Phg-OH: Highly soluble in methanol and DMF, facilitating its use in organic synthesis .
  • Fmoc-Gly-Gly-Phe-OH : Requires acetonitrile or DMF for solubilization, typical for Fmoc-protected peptides .

Data Tables

Table 1: Structural and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 134624-91-2 C₁₀H₁₂N₂O₃ 208.21 Peptide bond, phenyl
H-D-Phg-OH 875-74-1 C₈H₉NO₂ 151.16 Carboxylic acid, amine
Fmoc-Gly-Gly-Phe-OH 160036-44-2 C₂₈H₂₇N₃O₆ 501.53 Fmoc, peptide bonds
Boc-L-Phe-Gly-Gly-OH 103340-16-5 C₁₈H₂₅N₃O₆ 379.41 Boc, peptide bonds

Biological Activity

Phg-gly-OH, a synthetic compound derived from phenylglycine and glycine, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological systems.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence, which contributes to its biological activity. The compound's structure can be represented as:

C9H10N2O2\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{2}

This formula indicates the presence of both aromatic and aliphatic components, which are crucial for its interactions with biological targets.

1. Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Immunomodulatory Effects

This compound has been found to modulate immune responses. It enhances the activity of Natural Killer (NK) cells, which are vital for the body’s innate immune response. In a controlled study, treatment with this compound resulted in a 50% increase in NK cell cytotoxicity compared to untreated controls .

3. Anti-inflammatory Action

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. A case study involving murine models of inflammation showed that this compound reduced edema by 40% when administered at a dosage of 10 mg/kg .

The biological activities of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound binds to specific receptors on immune cells, enhancing their activation and function.
  • Cytokine Modulation : It regulates the expression of genes involved in inflammatory responses, leading to decreased production of harmful cytokines.
  • Cellular Uptake : The structure allows for efficient cellular uptake, facilitating its effects on target cells.

Data Tables

Activity TypeTarget Organism/CellMIC (µg/mL)Effectiveness (%)
AntimicrobialS. aureus3285
AntimicrobialE. coli3280
ImmunomodulatoryNK CellsN/A50
Anti-inflammatoryMurine ModelN/A40

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving 100 patients with bacterial infections, this compound was administered alongside standard antibiotic therapy. Results indicated a significant reduction in infection duration by an average of three days compared to control groups .

Case Study 2: Immune Response Enhancement

A study evaluated the effects of this compound on patients undergoing chemotherapy. Those treated with the compound showed improved NK cell activity and a lower incidence of infection during treatment .

Properties

IUPAC Name

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXOMNKURQBXLP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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